molecular formula C9H14ClNOSSi B11865977 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide CAS No. 61511-62-4

4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide

Cat. No.: B11865977
CAS No.: 61511-62-4
M. Wt: 247.82 g/mol
InChI Key: FQIJCPNTOVJODG-UHFFFAOYSA-N
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Description

4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide is an organosilicon compound that features a benzene ring substituted with a chloro group and a sulfinamide group, which is further modified with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trimethylsilylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

4-Chlorobenzenesulfonyl chloride+TrimethylsilylamineThis compound\text{4-Chlorobenzenesulfonyl chloride} + \text{Trimethylsilylamine} \rightarrow \text{this compound} 4-Chlorobenzenesulfonyl chloride+Trimethylsilylamine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-N-(trimethylsilyl)benzene-1-sulfonamide.

    Reduction: 4-Chloro-N-(trimethylsilyl)benzene-1-sulfide.

    Hydrolysis: this compound with the trimethylsilyl group removed.

Scientific Research Applications

4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfinamide groups.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide involves its reactivity with various nucleophiles and electrophiles. The sulfinamide group can participate in nucleophilic substitution reactions, while the trimethylsilyl group can be hydrolyzed to reveal reactive intermediates. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methylbenzenesulfonamide
  • 4-Chloro-N-phenylbenzenesulfonamide
  • 4-Chloro-N-(trimethylsilyl)benzenesulfonamide

Uniqueness

4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide is unique due to the presence of both a sulfinamide group and a trimethylsilyl group, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry for introducing sulfinamide functionalities under mild conditions.

Properties

CAS No.

61511-62-4

Molecular Formula

C9H14ClNOSSi

Molecular Weight

247.82 g/mol

IUPAC Name

4-chloro-N-trimethylsilylbenzenesulfinamide

InChI

InChI=1S/C9H14ClNOSSi/c1-14(2,3)11-13(12)9-6-4-8(10)5-7-9/h4-7,11H,1-3H3

InChI Key

FQIJCPNTOVJODG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NS(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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